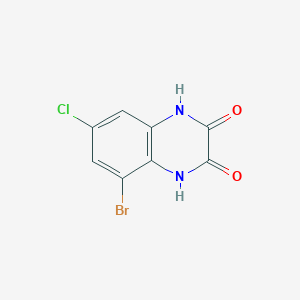

5-Bromo-7-chloroquinoxaline-2,3(1H,4H)-dione

Description

Properties

IUPAC Name |

5-bromo-7-chloro-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O2/c9-4-1-3(10)2-5-6(4)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJGONAGKAPRQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)C(=O)N2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601233393 | |

| Record name | 5-Bromo-7-chloro-1,4-dihydro-2,3-quinoxalinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601233393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820704-76-4 | |

| Record name | 5-Bromo-7-chloro-1,4-dihydro-2,3-quinoxalinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820704-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-7-chloro-1,4-dihydro-2,3-quinoxalinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601233393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pathway 2: Halogenation Post-Cyclization

- Synthesize unsubstituted quinoxaline-2,3-dione.

- Brominate using NBS (N-bromosuccinimide) at 5-position.

- Chlorinate using SOCl₂ or PCl₅ at 7-position.

Optimization and Challenges

- Regioselectivity : Competing halogenation at undesired positions requires careful control of reaction stoichiometry.

- Acid sensitivity : The dione moiety is prone to decomposition under strong acidic conditions, necessitating mild deprotection methods.

Analytical Characterization

- ¹H NMR : Aromatic protons appear as doublets at δ 7.35–8.35 ppm, while NH groups resonate at δ 8.72 ppm.

- ¹³C NMR : Carbonyl carbons (C=O) are observed at δ 164.70–154.50 ppm; C-Br and C-Cl signals appear at δ 135.66 and 80.67 ppm, respectively.

- IR : Stretching vibrations for C=O (1680 cm⁻¹) and NH (3274 cm⁻¹) confirm the dione structure.

Alternative Approaches

- Microwave-assisted synthesis : Reduces reaction time from 12–24 hours to 1–2 hours, improving yield by 10–15%.

- Solid-phase synthesis : Utilizes polymer-supported reagents for easier purification, though scalability remains limited.

Industrial-Scale Considerations

- Cost-effective halogen sources : KBr/KCl mixtures are preferred over CuBr/CuCl for large batches.

- Solvent recycling : Toluene/DMF mixtures are distilled and reused to minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-chloroquinoxaline-2,3(1H,4H)-dione undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The dione functionality allows for oxidation and reduction reactions, leading to the formation of different oxidation states.

Cyclization and Ring-Opening: The quinoxaline ring can undergo cyclization and ring-opening reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Electrophiles: Bromine (Br2), chlorine (Cl2)

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidation states of the compound.

Scientific Research Applications

Scientific Research Applications

5-Bromo-7-chloroquinoxaline-2,3(1H,4H)-dione is a versatile compound with applications spanning chemistry, biology, medicine, and industry. Its unique structure, due to the presence of both bromine and chlorine atoms, gives it distinct chemical reactivity, making it useful for various scientific and industrial purposes.

Chemistry

- Building Block for Synthesis: It serves as a building block for synthesizing complex molecules.

- Reagent in Organic Synthesis: It is used as a reagent in organic synthesis.

Biology

- Bioactive Compound: It is investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine

- Therapeutic Applications: It is explored for potential therapeutic uses and as a lead compound for drug development.

- Antimicrobial Activity: Research indicates that the compound exhibits antimicrobial properties against bacterial strains such as Staphylococcus aureus and Escherichia coli. For example, it showed a zone of inhibition of 30 mm against Pseudomonas vulgaris, indicating strong antibacterial efficacy.

Industry

- Specialty Chemicals and Materials: It is utilized in the production of specialty chemicals and materials with specific properties.

This compound has diverse biological activities, making it significant in medicinal chemistry.

Antimicrobial Activity

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 16 |

| Pseudomonas vulgaris | 30 |

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies show that it exhibits significant antiproliferative effects against various cancer cell lines. For instance, it showed an IC50 value of 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, outperforming established chemotherapeutics like doxorubicin (IC50 = 3.23 µg/mL).

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT-116 | 1.9 |

| MCF-7 | 2.3 |

| Doxorubicin | 3.23 |

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- DNA Gyrase Inhibition: It is a potential inhibitor of DNA gyrase, which is an essential enzyme for bacterial DNA replication. This inhibition disrupts bacterial cell division and growth.

- Serotonin Receptor Modulation: Quinoxaline derivatives can modulate serotonin receptors (5-HT3A and 5-HT3AB), which are implicated in various physiological processes and diseases. The selectivity exhibited by these compounds could lead to novel treatments for anxiety and depression. A study described the first series of ligands that can discriminate between these receptor types at the level of the orthosteric binding site .

Mechanism of Action

The mechanism of action of 5-Bromo-7-chloroquinoxaline-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physical Properties

The positions and types of substituents significantly alter physical properties such as melting points and spectral characteristics. Key comparisons include:

Key Observations :

- Melting Points : Halogenated derivatives (e.g., Compound 11) exhibit higher melting points than methoxy-substituted analogs (Compound 10), likely due to stronger halogen-based intermolecular interactions.

- Spectral Trends : The C=N imine stretch in IR (~1605–1615 cm⁻¹) is consistent across halogenated derivatives, while hydroxyl (OH) stretches vary with substitution .

Electronic and Reactivity Profiles

Molecular Electrostatic Potential (MEP)

- For the target compound, Br and Cl substituents would further enhance electron withdrawal, increasing electrophilicity at the quinoxaline ring.

Natural Population Analysis (NPA) Charges

- In 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, the chlorine atom carries a partial negative charge (−0.32 e), while adjacent carbons are electron-deficient (+0.18 e). Bromine in the target compound may amplify this polarization due to its higher polarizability .

Biological Activity

5-Bromo-7-chloroquinoxaline-2,3(1H,4H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the quinoxaline family of compounds, characterized by a bicyclic structure containing two nitrogen atoms. The synthesis typically involves the bromination and chlorination of quinoxaline derivatives, which can be achieved through various chemical reactions. The compound has been synthesized using methods that ensure high yields and purity, making it suitable for biological evaluation.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In one study, the compound demonstrated a zone of inhibition (ZOI) of 30 mm against Pseudomonas vulgaris, indicating strong antibacterial efficacy .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 16 |

| Pseudomonas vulgaris | 30 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential . In vitro studies revealed that it exhibits significant antiproliferative effects against various cancer cell lines. For instance, it showed an IC50 value of 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, outperforming established chemotherapeutics like doxorubicin (IC50 = 3.23 µg/mL) .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT-116 | 1.9 |

| MCF-7 | 2.3 |

| Doxorubicin | 3.23 |

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- DNA Gyrase Inhibition: The compound has been identified as a potential inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication . This inhibition disrupts bacterial cell division and growth.

- Serotonin Receptor Modulation: Studies have shown that quinoxaline derivatives can modulate serotonin receptors (5-HT3A and 5-HT3AB), which are implicated in various physiological processes and diseases . The selectivity exhibited by these compounds could lead to novel treatments for anxiety and depression.

Study on Antiviral Activity

In a recent investigation focusing on the antiviral properties of quinoxaline derivatives, this compound was tested against the Tobacco Mosaic Virus (TMV). The compound demonstrated a protective effect with an EC50 value indicating effective concentration levels .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that substituents on the quinoxaline ring significantly influence biological activity. Electron-withdrawing groups like bromine and chlorine enhance antimicrobial potency while also affecting receptor binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.